1-(4-Chlorobenzyl)-1h-tetrazol-5-amine

Description

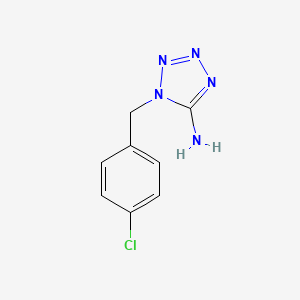

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]tetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c9-7-3-1-6(2-4-7)5-14-8(10)11-12-13-14/h1-4H,5H2,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEETZLWFCRIUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=NN=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353211 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31694-94-7 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Advanced Chemical Transformations of 1 4 Chlorobenzyl 1h Tetrazol 5 Amine

Strategic Approaches to 1,5-Disubstituted 1H-Tetrazoles Synthesis

The synthesis of 1,5-disubstituted 1H-tetrazoles, including 1-(4-Chlorobenzyl)-1H-tetrazol-5-amine, can be achieved through several strategic pathways. These methods often aim for high efficiency, regioselectivity, and functional group tolerance.

[3+2] Cycloaddition Reactions: Methodological Innovations and Regioselectivity

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of tetrazole rings. This reaction typically involves the combination of an azide (B81097) source with a nitrile or a related synthon. acs.org For 1,5-disubstituted tetrazoles, the regioselectivity of the addition is a critical aspect, as the substituents can be directed to either the N1 or N2 position of the tetrazole ring. thieme-connect.comacs.org The choice of reactants, catalysts, and reaction conditions plays a pivotal role in controlling the outcome. thieme-connect.com For instance, the reaction of nitriles with sodium azide is a common method, often facilitated by catalysts to overcome the high activation energy. organic-chemistry.org

The synthesis of disubstituted tetrazoles can be achieved from 1H-5-monosubstituted tetrazoles through alkylation. While the 2,5-disubstituted tetrazole is often the major product, the 1,5-disubstituted isomer can also be isolated. thieme-connect.comacs.org The regioselectivity of this alkylation is influenced by the nature of the electrophile and the reaction mechanism. thieme-connect.com

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like 1,5-disubstituted tetrazoles from simple starting materials in a single step. acs.orgscielo.org.za The Ugi-azide four-component reaction (UA-4CR) is a prominent example, combining an aldehyde, an amine, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide) to generate 1,5-disubstituted tetrazoles. acs.org This methodology provides a high degree of molecular diversity.

A general approach for synthesizing 1-substituted-5-aminotetrazoles involves a three-component reaction of an amine, an isothiocyanate (or a precursor like phenyl isothiocyanate), and sodium azide, often promoted by a thiophilic agent. This method is particularly relevant for the synthesis of the target compound, where 4-chlorobenzylamine (B54526) would serve as the amine component.

| Amine Component | Isothiocyanate | Azide Source | Catalyst/Promoter | Product | Yield | Reference |

| Benzylamine | Phenyl isothiocyanate | Sodium Azide | Bi(NO₃)₃·5H₂O | 1-Benzyl-N-phenyl-1H-tetrazol-5-amine | 89% | |

| Ethylamine | Phenyl isothiocyanate | Sodium Azide | Bi(NO₃)₃·5H₂O | 1-Ethyl-N-phenyl-1H-tetrazol-5-amine | 32% | |

| Butylamine | Phenyl isothiocyanate | Sodium Azide | Bi(NO₃)₃·5H₂O | 1-Butyl-N-phenyl-1H-tetrazol-5-amine | 37% |

This table presents examples of a three-component synthesis of 1-substituted-5-aminotetrazoles, a method applicable for the synthesis of this compound.

Catalytic Synthesis Protocols: Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysts have been extensively employed to facilitate tetrazole synthesis. Homogeneous catalysts, such as soluble metal salts (e.g., zinc salts, copper salts, and cobalt complexes), can effectively promote the cycloaddition of azides to nitriles under mild conditions. organic-chemistry.org For example, a cobalt(II) complex with a tetradentate ligand has been shown to be an efficient homogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.org

Heterogeneous catalysts offer advantages in terms of easy separation and reusability. Various solid-supported catalysts, including metal oxides on silica, clays, and zeolites, have been developed. For instance, nano-TiCl4.SiO2 has been reported as an efficient heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles. Magnetic nanoparticles functionalized with catalytic species are particularly attractive as they can be easily recovered using an external magnet.

| Catalyst Type | Catalyst | Reaction | Solvent | Temperature | Reference |

| Homogeneous | Yb(OTf)₃ | Amines, Triethyl orthoformate, NaN₃ | Acetic Acid | Reflux | |

| Homogeneous | Co(II) complex | Nitriles, NaN₃ | Methanol | Reflux | organic-chemistry.org |

| Heterogeneous | Nano-TiCl₄·SiO₂ | Nitriles, NaN₃ | DMF | Reflux | |

| Heterogeneous | Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Anilines, Triethyl orthoformate, NaN₃ | Water | Mild |

This table provides an overview of different catalytic systems used for the synthesis of substituted tetrazoles.

Nanocatalyst Applications in Tetrazole Synthesis

In recent years, nanocatalysts have emerged as highly efficient promoters for tetrazole synthesis due to their high surface-area-to-volume ratio and unique electronic properties. scielo.org.za Various nanocatalysts, including those based on copper, nickel, zinc, and magnetic nanoparticles, have been successfully applied. scielo.org.za For example, nickel zirconium phosphate (B84403) (NiZrP) nanoparticles have been used for the synthesis of 5-substituted 1H-tetrazoles. scielo.org.za Similarly, ZnO nanoparticles have been shown to catalyze the [3+2] cycloaddition to produce 5-substituted-1H-tetrazoles.

The use of magnetic nanocatalysts, such as Fe3O4 functionalized with a copper(II) complex, allows for the efficient synthesis of 1-substituted-tetrazoles in one-pot reactions with the added benefit of easy catalyst recovery and reuse.

| Nanocatalyst | Reactants | Solvent | Temperature | Yields | Reference |

| Nickel Zirconium Phosphate (NiZrP) | Nitriles, NaN₃ | DMSO | 120 °C | 60-99% | scielo.org.za |

| Fe₃O₄@SiO₂-DAQ-Cu(II) | Benzonitriles, NaN₃ | - | - | 83-96% | scielo.org.za |

| Pt NPs@AC | 4-chlorobenzonitrile, NaN₃ | DMF | 90 °C (MW) | 98% | scielo.org.za |

This table highlights the application of various nanocatalysts in the synthesis of substituted tetrazoles.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation has been demonstrated to significantly accelerate the synthesis of tetrazoles, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. scielo.org.za This technique has been successfully applied to various synthetic routes for tetrazoles, including [3+2] cycloadditions and multicomponent reactions. For instance, the microwave-assisted synthesis of 5-substituted 1H-tetrazoles from inactive nitriles in DMF has been reported to be highly efficient. scielo.org.za

A three-component synthesis of 1-substituted-5-aminotetrazoles, a reaction type directly applicable to the target molecule, can be effectively performed under microwave irradiation, often in the presence of a promoter like bismuth nitrate.

| Reactants | Conditions | Time | Yield | Reference |

| Amine, Phenyl isothiocyanate, NaN₃, Bi(NO₃)₃·5H₂O | Microwave (150W), 125 °C | 2-20 min | 32-89% | |

| Inactive nitriles, NaN₃ | Microwave, DMF | - | - | scielo.org.za |

This table shows examples of microwave-assisted synthesis of substituted tetrazoles, demonstrating the enhanced reaction efficiency.

Synthetic Pathways from Thiourea (B124793) Analogues to 1H-Tetrazol-5-amine Derivatives

The transformation of thiourea derivatives into 1H-tetrazol-5-amines represents a valuable synthetic strategy. This conversion is typically achieved through oxidative desulfurization of the thiourea in the presence of an azide source. Various reagents can promote this transformation, including lead(II) oxide, mercury(II) chloride, and copper(I) salts. For the synthesis of a 1,5-disubstituted tetrazol-5-amine like the target compound, a 1,3-disubstituted thiourea would be the starting material. The reaction proceeds via the formation of a carbodiimide (B86325) intermediate, which then undergoes cyclization with the azide ion.

Targeted Derivatization of the this compound Core

The chemical reactivity of this compound is primarily centered around the nucleophilic character of the exocyclic amino group and the potential for substitution on the benzyl (B1604629) ring. The tetrazole ring itself is generally stable but can influence the reactivity of its substituents.

Functional Group Interconversions and Side Chain Modifications

The primary amino group at the 5-position of the tetrazole ring is a versatile handle for a variety of functional group interconversions. These reactions are crucial for creating a diverse library of derivatives.

One of the most common transformations is the formation of Schiff bases (imines). This reaction involves the condensation of the primary amine with an aldehyde or ketone, typically under acidic catalysis. ajol.infouobasrah.edu.iq For this compound, reaction with various aromatic aldehydes would yield the corresponding N-benzylidene-1-(4-chlorobenzyl)-1H-tetrazol-5-amines. This process is generally high-yielding and allows for the introduction of a wide range of substituents. ajol.info

Acylation is another fundamental transformation. The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, reacting the parent compound with benzoyl chloride would yield N-(1-(4-chlorobenzyl)-1H-tetrazol-5-yl)benzamide. These amide derivatives can exhibit different solubility and electronic properties compared to the starting amine.

While less common, modifications to the 4-chlorobenzyl side chain could also be envisioned. The chlorine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by additional electron-withdrawing groups. Alternatively, palladium-catalyzed cross-coupling reactions could be employed to replace the chlorine with other functional groups, a common strategy in medicinal chemistry to build molecular complexity. However, such modifications must be compatible with the tetrazole and amine functionalities present in the molecule.

Below is a table representing typical functional group interconversion reactions applicable to the 5-amino-1-substituted tetrazole core.

| Reaction Type | Reagents & Conditions | Product Class | Representative Yield |

| Schiff Base Formation | Aromatic Aldehyde, Ethanol, Acetic Acid (cat.), Reflux | N-Arylmethylidene-1-(4-chlorobenzyl)-1H-tetrazol-5-amine | 80-88% ajol.info |

| Acylation | Acyl Chloride, Pyridine (B92270) or Triethylamine, CH2Cl2 | N-Acyl-1-(4-chlorobenzyl)-1H-tetrazol-5-amine | Not specified |

| Sulfonylation | Sulfonyl Chloride, Pyridine | N-Sulfonyl-1-(4-chlorobenzyl)-1H-tetrazol-5-amine | Not specified |

Yields are based on analogous reactions with 5-aminotetrazole (B145819) as reported in the literature and are representative.

Exploration of Novel Amino Substitutions on the Tetrazole Ring

Beyond simple functional group interconversions, the exocyclic amino group serves as a launching point for constructing more complex architectures through the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

N-Alkylation of the amino group can introduce alkyl or substituted alkyl chains. However, direct alkylation of the exocyclic amine can be challenging due to the potential for competing alkylation at the nitrogen atoms of the tetrazole ring. rsc.org The regioselectivity of alkylation on the tetrazole core is a well-documented phenomenon, often favoring the N2 position of the ring over the N1 or the exocyclic amine. rsc.orgorganic-chemistry.org

A more controlled approach involves reductive amination, where the compound reacts with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride) to form a secondary or tertiary amine.

A significant derivatization is the synthesis of N,N-disubstituted analogues. A key example is the formation of N,N-bis(4-chlorobenzyl)-1H-tetrazol-5-amine . nih.gov This compound represents a symmetrical disubstitution on the exocyclic amine, which could be synthesized by reacting 5-aminotetrazole with two equivalents of 4-chlorobenzyl chloride, followed by the introduction of the second 4-chlorobenzyl group at the N1 position, or through other multi-step synthetic routes.

Furthermore, the amino group can participate in multicomponent reactions , which are powerful tools for rapidly building molecular complexity. For example, 5-aminotetrazoles are known to participate in Biginelli and Mannich reactions, which combine an aldehyde, a β-ketoester (or similar active methylene (B1212753) compound), and the amine to form complex heterocyclic systems. clockss.orgresearchgate.net These reactions typically involve the exocyclic amine as one of the key nucleophiles. clockss.org

The table below summarizes strategies for introducing novel substitutions on the amino group.

| Substitution Strategy | Key Reagents | Resulting Structure | Relevant Findings |

| N,N-Dialkylation | 4-Chlorobenzyl Halide | N,N-bis(4-chlorobenzyl)-1H-tetrazol-5-amine | Compound has been synthesized and cataloged. nih.gov |

| Methylene Bridge Formation | 1-(Chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine (CDPA), Base | N-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl) derivative | N-functionalization of 5-aminotetrazoles with other heterocyclic moieties has been achieved. mdpi.comnih.gov |

| Multicomponent Reactions (e.g., Biginelli) | Aldehyde, β-dicarbonyl compound | Fused Tetrazolo[1,5-a]pyrimidine systems | 5-Aminotetrazoles act as 1,3-binucleophiles in these reactions. clockss.org |

Structural Elucidation and Advanced Spectroscopic Characterization

Coupled Analytical Techniques (e.g., HPLC-QTOF-MS) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a powerful technique for verifying the purity and confirming the identity of a synthesized compound. An HPLC system separates the compound from any impurities, and the QTOF-MS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule.

For 1-(4-Chlorobenzyl)-1h-tetrazol-5-amine, this analysis would yield a chromatogram indicating its retention time and purity level. The high-resolution mass spectrum would provide the experimental mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. This experimental value would then be compared to the theoretical exact mass calculated from its chemical formula, C₈H₈ClN₅. A close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), would confirm the compound's identity.

Hypothetical Data Table for HPLC-QTOF-MS Analysis:

| Parameter | Expected Value |

| Molecular Formula | C₈H₈ClN₅ |

| Theoretical Exact Mass [M] | 210.0520 |

| Theoretical m/z [M+H]⁺ | 211.0598 |

| Observed m/z [M+H]⁺ | Data not available |

| Mass Accuracy (ppm) | Data not available |

| Purity (%) | Data not available |

Thermal Gravimetric Analysis (TGA) for Thermal Stability Assessment

Thermal Gravimetric Analysis (TGA) is employed to determine the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. The output is a TGA curve, which plots mass loss against temperature. From this curve, the onset temperature of decomposition (T_onset) and the temperature at which the maximum rate of decomposition occurs can be determined, providing insights into the material's stability at elevated temperatures.

For this compound, the TGA curve would indicate the temperature at which it begins to decompose. Tetrazole compounds, particularly those with amino groups, can be energetic materials, and their thermal stability is a critical parameter for safe handling and application. nih.govsci-hub.se The analysis would reveal the decomposition pattern, including the number of decomposition steps and the percentage of residual mass at the end of the analysis.

Hypothetical Data Table for TGA Analysis:

| Parameter | Value |

| Heating Rate | Data not available |

| Atmosphere | Data not available |

| Onset Decomposition Temp. (T_onset) | Data not available |

| Peak Decomposition Temp. | Data not available |

| Mass Loss (%) | Data not available |

| Residue at end temp. (%) | Data not available |

Computational Chemistry and Theoretical Investigations of 1 4 Chlorobenzyl 1h Tetrazol 5 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO), Energy Gaps

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small energy gap indicates a more reactive molecule.

For 1-(4-Chlorobenzyl)-1H-tetrazol-5-amine, the HOMO is expected to be localized primarily on the electron-rich aminotetrazole ring, while the LUMO would likely be distributed over the chlorobenzyl moiety and the tetrazole ring. The energy of these orbitals and the resulting energy gap can be calculated using DFT methods.

Illustrative Data Table: Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Note: The values presented are illustrative and based on typical DFT calculations for similar tetrazole derivatives. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack).

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the tetrazole ring and the chlorine atom of the chlorobenzyl group. The hydrogen atoms of the amine group would exhibit a positive potential, making them potential sites for hydrogen bonding interactions.

Reactivity Descriptors: Fukui Indices, Chemical Hardness, and Softness

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include chemical hardness (η), chemical softness (S), and electronegativity (χ). Chemical hardness is a measure of the resistance to a change in electron distribution, calculated as half the HOMO-LUMO energy gap. Chemical softness is the reciprocal of hardness.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These indices are calculated from the electron density and help in predicting the regioselectivity of chemical reactions.

Illustrative Data Table: Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Note: The values presented are illustrative and based on typical DFT calculations for similar tetrazole derivatives. |

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are instrumental in the interpretation and assignment of experimental spectra. By comparing the calculated spectra with experimental data, the molecular structure can be confirmed. For this compound, DFT could predict the characteristic vibrational modes of the tetrazole ring, the chlorobenzyl group, and the amine group, as well as the 1H and 13C NMR chemical shifts.

Thermodynamic Property Computations

Quantum chemical calculations can also be used to compute various thermodynamic properties of a molecule, such as the standard enthalpy of formation (ΔfH°), standard enthalpy of combustion (ΔcH°), and heat capacity (Cv). These properties are crucial for understanding the stability and energy content of a compound. For this compound, these calculations would provide insight into its thermal stability.

Illustrative Data Table: Calculated Thermodynamic Properties

| Property | Value |

| Standard Enthalpy of Formation (solid) | 250 kJ/mol |

| Heat Capacity at constant volume (Cv) | 180 J/mol·K |

| Note: The values presented are illustrative and based on typical DFT calculations for similar tetrazole derivatives. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational dynamics of a molecule, its flexibility, and its interactions with solvent molecules.

For this compound, MD simulations could be employed to explore the rotational freedom around the single bonds connecting the benzyl (B1604629) group to the tetrazole ring. This would reveal the preferred conformations of the molecule in different environments. Furthermore, simulations in a solvent box (e.g., water or an organic solvent) would elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules, which can significantly influence the compound's properties and behavior in solution.

In Silico Pharmacological Prediction and Ligand-Protein Interactions

In silico pharmacology utilizes computational simulations to forecast the interaction of a compound with biological targets, thereby guiding synthetic efforts and biological testing. For this compound, this would involve a suite of computational tools to predict its binding modes, identify key structural features for activity, and discover structurally related molecules with potentially enhanced properties.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's active site. This method is instrumental in understanding potential mechanisms of action. For tetrazole derivatives, which are known to exhibit a wide range of biological activities, several key protein targets are of interest. nih.govnih.gov

DNA Topoisomerase IV and Gyrase: These bacterial enzymes are validated targets for antimicrobial agents. uobaghdad.edu.iq Docking studies of novel tetrazole-based compounds have explored their binding within the active sites of S. aureus DNA gyrase and topoisomerase IV, often in the same pocket as quinolone antibiotics like ciprofloxacin. researchgate.netmdpi.com A hypothetical docking of this compound into these enzymes would likely reveal hydrogen bonding between the tetrazole or amine nitrogens and key amino acid residues, as well as hydrophobic interactions involving the 4-chlorobenzyl moiety.

Caspase-3: As a key executioner enzyme in apoptosis, caspase-3 is a target for cancer therapeutics. Investigating the binding of this compound could elucidate its potential as a pro-apoptotic agent.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This protein complex is a crucial regulator of inflammatory responses, making it a target for anti-inflammatory drug design. Docking would explore interactions that could inhibit its activity.

p53 Protein: The p53 tumor suppressor is a central protein in cancer biology. Docking studies could investigate whether this compound could bind to and potentially stabilize mutant p53 or modulate its interactions with other proteins.

The results of such studies are typically presented in a data table summarizing the binding affinity (often as a negative score, where a more negative value indicates stronger binding) and the specific interactions observed.

Table 1: Illustrative Molecular Docking Results for this compound (Note: This data is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Hydrogen Bonds |

| DNA Topoisomerase IV | -8.5 | Asp79, Ser75, Gly73 | 2 |

| DNA Gyrase | -8.2 | Asp83, Gly77, Ser90 | 2 |

| Caspase-3 | -7.1 | Arg207, Gln161 | 1 |

| NF-κB (p50/p65) | -7.9 | Lys147, Arg187 | 2 |

| p53 | -6.8 | Cys277, Arg280 | 1 |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. A pharmacophore model for this compound would be constructed based on its structure and potential interactions. This model serves as a 3D query for searching compound databases to find other molecules that fit the required criteria.

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms of the tetrazole ring.

Hydrogen Bond Donor: The primary amine group.

Aromatic Ring: The chlorophenyl group.

Hydrophobic Feature: The chlorobenzyl substituent.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Description |

| Aromatic Ring (AR) | Phenyl ring of the benzyl group |

| Hydrogen Bond Donor (HBD) | -NH₂ group |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms of the tetrazole ring |

| Hydrophobic (HY) | 4-chlorobenzyl moiety |

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govplos.org Using the structure of this compound as a starting point, two main approaches could be employed:

Structure-Based Virtual Screening (SBVS): A molecular docking protocol, validated for a specific target like DNA gyrase, would be used to dock millions of commercially available compounds. plos.org Hits would be ranked based on their predicted binding affinity and interaction patterns, identifying diverse scaffolds that could mimic the binding of the parent compound.

Ligand-Based Virtual Screening (LBVS): A pharmacophore model derived from this compound would be used to rapidly screen databases. This method does not require a known protein structure and identifies molecules that share the key electronic and steric features necessary for biological activity.

These screening funnels ultimately yield a smaller, more manageable set of compounds for acquisition and biological testing, accelerating the discovery of novel analogs.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov

To develop a QSAR model for analogs of this compound, a dataset of structurally similar tetrazoles with measured biological activity against a specific target (e.g., MIC values against S. aureus) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure:

Electronic Descriptors: (e.g., partial charges, dipole moment) related to electrostatic interactions.

Steric Descriptors: (e.g., molecular volume, surface area) related to the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) related to the molecule's partitioning between aqueous and lipid environments.

Topological Descriptors: (e.g., connectivity indices) which describe the branching and arrangement of atoms.

Using statistical methods like multiple linear regression or partial least squares, an equation is generated that links a combination of these descriptors to the observed activity. A hypothetical QSAR equation might look like:

log(1/IC₅₀) = 0.65(LogP) - 0.21(Molecular_Weight) + 1.5*(H-Bond_Donors) + C

Such a model, once validated, can be used to predict the activity of newly designed, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov Similarly, QSPR models can predict properties like solubility, melting point, or metabolic stability.

Biological Activity and Mechanistic Elucidation of 1 4 Chlorobenzyl 1h Tetrazol 5 Amine

Antimicrobial Efficacy and Spectrum Investigations

Tetrazole derivatives are recognized for their significant antimicrobial properties, exhibiting activity against a wide array of bacteria and fungi. The structural features of these compounds, particularly the substituents on the tetrazole ring, play a crucial role in determining their efficacy and spectrum of activity.

Numerous studies have demonstrated the potent antibacterial effects of tetrazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of 5-substituted aryl 1H-tetrazole derivatives showed noteworthy antibacterial activity. Some of these compounds exhibited a minimum inhibitory concentration (MIC) ranging from 125-250 µg/mL against Staphylococcus aureus and Escherichia coli. nih.gov Interestingly, a synergistic effect was observed when these tetrazole compounds were combined with trimethoprim, leading to a significant reduction in MIC values to 0.24-1.95 µg/mL against E. coli and 3.91-31.3 µg/mL against S. aureus. nih.gov

In another study, novel imide-tetrazole hybrids were synthesized and screened for their antimicrobial activity. Three of these compounds demonstrated excellent antimicrobial profiles, particularly against standard Gram-positive Staphylococci, with MIC values in the range of 0.1–3.2 μg/mL, which in some cases were more effective than the reference drug Ciprofloxacin. nih.gov These compounds also effectively inhibited the growth of Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa with MICs ranging from 0.4–25.6 μg/mL. nih.gov

While specific data for 1-(4-Chlorobenzyl)-1H-tetrazol-5-amine is not available, the data from related structures suggest that the 4-chlorobenzyl moiety could contribute to the antibacterial profile of the molecule.

Table 1: Antibacterial Activity of Selected Tetrazole Derivatives

The antifungal potential of tetrazole derivatives has been extensively explored. A variety of these compounds have shown efficacy against clinically relevant fungal pathogens. For example, a series of 2,5-disubstituted tetrazole derivatives were synthesized and tested against several fungal species. All the tested derivatives demonstrated high growth inhibition (97-99%) against Candida albicans at concentrations ranging from 0.0313 to 16 µg/mL. nih.gov

In another study, novel tetrazole derivatives featuring a pyrazole (B372694) moiety exhibited excellent in vitro antifungal activities against various Candida species and Cryptococcus neoformans, with MIC values ranging from <0.008 to 4 µg/mL. Some of these compounds also showed moderate activity against Aspergillus fumigatus. acs.org The introduction of a 4-chlorobenzyl group into a similar series of compounds resulted in potent antifungal activity, highlighting the potential contribution of this specific substituent. acs.org

Furthermore, some tetrazole derivatives have been reported to be active against Aspergillus niger. nih.gov Although specific data for Aspergillus janus is scarce, the broad-spectrum antifungal activity of tetrazoles suggests potential efficacy.

Research into the antimycobacterial properties of tetrazoles has identified several promising candidates. While specific studies on this compound are lacking, related structures have shown significant activity. For instance, 1-substituted dinitrobenzyl tetrazoles have been studied against both drug-susceptible and multidrug-resistant mycobacteria. nih.gov Novel tetrazole derivatives containing an azetidinone moiety have also been designed and evaluated for their antitubercular activity, with one compound being identified as a promising new lead for the development of anti-Mycobacterium tuberculosis agents. nih.gov This indicates that the tetrazole scaffold is a viable starting point for the development of new antimycobacterial drugs.

The mechanism of antimicrobial action for many tetrazole derivatives involves the inhibition of essential bacterial enzymes. DNA gyrase and topoisomerase IV, which are crucial for DNA replication, transcription, and repair, are key targets. nih.govnih.gov A study on novel imide-tetrazole hybrids revealed that the most active compounds were effective inhibitors of both S. aureus DNA gyrase and topoisomerase IV. nih.govnih.govresearchgate.net Molecular docking studies further elucidated the possible binding modes of these compounds within the active sites of the enzymes. nih.gov This dual-targeting mechanism is advantageous as it can reduce the likelihood of resistance development.

Anticancer and Cytotoxicity Research

In addition to their antimicrobial properties, tetrazole derivatives have emerged as a promising class of compounds in anticancer research. Their ability to induce apoptosis and inhibit cell proliferation has been demonstrated in various cancer cell lines.

Several studies have reported the cytotoxic effects of tetrazole derivatives against the human lung carcinoma cell line A549. For example, a series of novel 1,2,4-triazole (B32235) derivatives, which share a similar nitrogen-rich heterocyclic structure with tetrazoles, showed moderate to good anticancer activity against A549 cells, with IC50 values ranging from 11.2 to 38.4 µM. While not tetrazoles, these findings suggest the potential of related azole compounds.

More directly, a study on a new benzimidazole (B57391) derivative reported high cytotoxic activity against the A549 cell line with an IC50 value of 15.80 µg/mL. jksus.org Another investigation into benzothiazole (B30560) derivatives found that some compounds exhibited cytotoxic properties against A549 cells, with IC50 values of 68 µg/mL and 121 µg/mL. researchgate.net While no specific data for this compound against A549 or the human melanoma cell line HTB-140 has been reported, the general anticancer potential of azole-containing compounds is evident. The presence of the 4-chlorophenyl group in other anticancer compounds suggests it could be a beneficial feature for cytotoxic activity. chalcogen.ro

Table 2: Cytotoxic Activity of Selected Azole Derivatives against A549 Cell Line

Investigation of Differential Selectivity towards Normal Cell Lines (e.g., HaCaT)

A critical aspect of anticancer drug development is ensuring that the therapeutic agent exhibits selective toxicity towards cancer cells while sparing normal, healthy cells. This differential selectivity minimizes side effects and enhances the therapeutic window. While specific studies on the selectivity of this compound against normal human cell lines like HaCaT (immortalized human keratinocytes) are not extensively documented in publicly available literature, the principle remains a cornerstone of modern cancer research.

In the broader context of heterocyclic compounds intended for anticancer applications, significant emphasis is placed on evaluating their cytotoxicity profiles against both cancerous and non-cancerous cell lines. For instance, studies on other classes of compounds, such as certain maleimide (B117702) derivatives, have demonstrated high selectivity indices (SI), indicating a greater toxic effect on tumor cells compared to normal cells. A high SI value is a promising indicator of a compound's potential as a safe and effective chemotherapeutic agent. Future investigations into this compound would necessitate such comparative studies to ascertain its therapeutic potential.

Cellular Mechanisms of Anticancer Action: Apoptosis Induction and Cell Cycle Modulation

Tetrazole derivatives have been widely investigated for their anticancer properties, with many exhibiting the ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells. These are two of the most common mechanisms through which anticancer agents exert their effects.

Apoptosis Induction: Apoptosis is a natural and orderly process of cell death that is often dysregulated in cancer, leading to uncontrolled cell proliferation. Many chemotherapeutic drugs, including various tetrazole-containing compounds, function by reactivating this process in malignant cells. The induction of apoptosis by tetrazole derivatives can occur through various cellular pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic program.

Cell Cycle Modulation: The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have mutations in the proteins that regulate the cell cycle, leading to unchecked proliferation. A number of tetrazole-based compounds have been shown to cause cell cycle arrest at specific checkpoints, such as G1/S or G2/M. This arrest prevents the cancer cells from dividing and can ultimately lead to apoptosis. For example, certain 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles have been reported to arrest cancer cells in the G2/M phase of the cell cycle. tandfonline.com

While direct evidence for this compound is pending, its structural similarity to other biologically active tetrazoles suggests that it may also exert anticancer effects through the induction of apoptosis and modulation of the cell cycle.

Identification of Cellular and Molecular Targets in Cancer Pathways

The efficacy of anticancer drugs is intrinsically linked to their ability to interact with specific molecular targets within cancer cells. For the tetrazole class of compounds, a variety of such targets have been identified, suggesting a rich field of investigation for this compound.

One of the well-established targets for certain tetrazole derivatives is tubulin . nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Compounds that interfere with tubulin polymerization can disrupt cell division, leading to cell cycle arrest and apoptosis. Some 1,5-diaryl substituted tetrazoles have been identified as potent tubulin polymerization inhibitors that act at the colchicine (B1669291) binding site. nih.gov

Other potential molecular targets for tetrazole derivatives include various kinases , which are enzymes that play crucial roles in cell signaling and proliferation. The inhibition of specific kinases that are overactive in cancer cells is a major strategy in modern oncology. Additionally, some tetrazole compounds have been found to act as antagonists for receptors like the P2X(7) receptor , which is implicated in inflammation and cell death. nih.gov

The table below summarizes some of the identified molecular targets for various tetrazole derivatives, which could be relevant for understanding the potential mechanism of action of this compound.

| Potential Molecular Target | Function | Examples of Tetrazole Derivatives | Reference |

| Tubulin | Microtubule formation, cell division | 1,5-diaryl substituted tetrazoles | nih.gov |

| Kinases | Cell signaling, proliferation | Various heterocyclic compounds | N/A |

| P2X(7) Receptor | Inflammation, cell death | N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives | nih.gov |

Further research is required to determine the specific molecular targets of this compound and to elucidate its precise role in cancer pathways.

Exploration of Other Pharmacological Potentials of Tetrazole Derivatives Relevant to this compound

The tetrazole scaffold is a versatile pharmacophore found in a wide range of biologically active compounds. Beyond anticancer activity, tetrazole derivatives have demonstrated significant potential in other therapeutic areas, which may also be relevant to this compound.

Anti-inflammatory Pathways and Targets

Inflammation is a complex biological response implicated in numerous diseases. Several tetrazole derivatives have been reported to possess anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of the cyclooxygenase (COX) enzymes , particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. A number of novel tetrazole derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors. nih.gov

Another target in inflammatory pathways is the P2X(7) receptor , an ATP-gated ion channel that plays a role in inflammation and pain. As mentioned earlier, certain N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives have been identified as potent antagonists of this receptor, highlighting a potential anti-inflammatory application for this class of compounds. nih.gov

Antiviral Activities (e.g., Anti-HIV)

The tetrazole nucleus is present in several compounds with documented antiviral activity. evitachem.com The structural and electronic properties of the tetrazole ring make it a suitable scaffold for designing inhibitors of viral enzymes and proteins. Research has shown that some tetrazole derivatives exhibit activity against a range of viruses, including influenza virus and Human Immunodeficiency Virus (HIV). evitachem.combiosynth.com For instance, certain tetrazole phosphonic acids have been shown to inhibit the influenza virus transcriptase. biosynth.com The development of tetrazole-based antiviral agents remains an active area of research.

Modulation of Enzyme and Receptor Activities

The versatility of the tetrazole ring allows it to interact with a wide array of biological targets, leading to the modulation of various enzyme and receptor activities. The tetrazole group is often used as a bioisostere for the carboxylic acid group, which allows it to bind to receptors and enzyme active sites that recognize carboxylates. thieme-connect.com

Examples of enzyme and receptor modulation by tetrazole derivatives are abundant in the literature. They have been developed as:

Angiotensin II receptor blockers: A major class of antihypertensive drugs, such as losartan (B1675146), contains a tetrazole ring that mimics the binding of the natural ligand.

Enzyme inhibitors: As discussed, tetrazoles can inhibit enzymes like COX-2 and viral polymerases. nih.govbiosynth.com

Receptor antagonists: The antagonism of the P2X(7) receptor is a clear example of this activity. nih.gov

The diverse biological activities of tetrazole derivatives underscore the potential of this compound as a pharmacologically active molecule. Future research should aim to systematically screen this compound against a variety of biological targets to fully uncover its therapeutic potential.

Investigation of Bioisosteric Replacement Implications (e.g., for Carboxylic Acids)

The substitution of a carboxylic acid with a tetrazole ring in a molecule like this compound is predicated on the similar physicochemical properties of the two functional groups, which can lead to comparable biological activity while favorably modulating other characteristics.

Physicochemical Similarities and Differences:

The rationale for considering the tetrazole ring a bioisostere of the carboxylic acid group stems from several key similarities. Both moieties are acidic, with pKa values that are often in a comparable range, allowing them to exist in an ionized state at physiological pH. ajol.info This anionic charge is frequently crucial for anchoring a molecule to a specific binding site on a biological target, such as a receptor or enzyme.

However, significant differences also exist, which are often the very reason for the bioisosteric replacement. The tetrazole ring, with its four nitrogen atoms, presents a different electronic and steric profile compared to the carboxyl group. The negative charge in the tetrazolate anion is delocalized over the five-membered ring, which can influence its interaction with biological macromolecules. ajol.info

A critical distinction lies in their lipophilicity. Generally, tetrazole-containing compounds are more lipophilic than their corresponding carboxylic acid analogues. evitachem.com This increased lipophilicity can have profound effects on a molecule's pharmacokinetic profile, potentially enhancing its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier.

The hydrogen bonding capacity also differs. While both groups can act as hydrogen bond acceptors, the tetrazole ring offers multiple nitrogen atoms for potential interactions, creating a distinct hydrogen-bonding pattern compared to the two oxygen atoms of a carboxylate. nih.gov This can lead to altered binding affinity and selectivity for the target protein.

Expected Impact on Biological Activity and Pharmacokinetics:

Based on the principles of bioisosterism, replacing a hypothetical carboxylic acid analogue with the tetrazole ring in this compound would be expected to have several implications:

Metabolic Stability: Carboxylic acids are often susceptible to metabolic transformations, particularly glucuronidation, which can lead to rapid clearance from the body. The tetrazole ring is generally more resistant to such metabolic pathways, which could result in a longer half-life and improved bioavailability for the tetrazole-containing compound. acs.org

Receptor Interaction: The altered geometry and electronic distribution of the tetrazole ring compared to a carboxylic acid could lead to a different binding mode within a receptor's active site. This might result in enhanced, diminished, or altered biological activity. The more diffuse charge of the tetrazolate anion might form different ionic or hydrogen bonds with amino acid residues in the target protein. ajol.info

Cell Permeability: The increased lipophilicity of the tetrazole derivative could lead to improved passive diffusion across cell membranes. nih.govnih.gov However, this is not always a straightforward correlation, as strong hydrogen bonding with water can create a high desolvation penalty, potentially counteracting the benefits of increased lipophilicity. chemicalbook.com

Research Context and Structure-Activity Relationships:

The synthesis of 1-substituted-5-aminotetrazoles is well-documented, with various methods available to generate libraries of these compounds for biological screening. acs.orgnih.gov This accessibility facilitates the exploration of SAR and the optimization of lead compounds.

In the absence of direct experimental data for this compound, the following table provides a comparative summary of the general properties of carboxylic acids and their tetrazole bioisosteres, which would be applicable to this specific compound and its hypothetical carboxylic acid analogue.

| Property | Carboxylic Acid | 1H-Tetrazole | Implication of Replacement |

| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 ajol.info | Similar acidity allows for comparable ionic interactions at physiological pH. |

| Lipophilicity (LogP) | Lower | Higher evitachem.com | Potentially improved absorption and distribution. |

| Hydrogen Bonding | 2 oxygen acceptors | 4 nitrogen acceptors/donors nih.gov | Altered binding interactions and selectivity. |

| Metabolic Stability | Prone to glucuronidation | Generally more stable acs.org | Potentially longer half-life and improved bioavailability. |

| Molecular Geometry | Planar carboxylate | Planar tetrazolate ring | Different spatial arrangement of interaction points. |

This theoretical framework, grounded in the established principles of bioisosterism, provides a strong basis for predicting the biological and pharmacological consequences of the tetrazole substitution in this compound. Experimental validation through the synthesis and biological evaluation of this compound and its carboxylic acid counterpart would be required to confirm these hypotheses.

Structure Activity Relationship Sar of 1 4 Chlorobenzyl 1h Tetrazol 5 Amine and Its Analogues

Impact of Substituent Variations on Biological Potency and Selectivity

The biological profile of 1-(4-Chlorobenzyl)-1H-tetrazol-5-amine can be significantly modulated by introducing various substituents on both the benzyl (B1604629) moiety and the tetrazole ring. These modifications influence the compound's electronic properties, steric hindrance, lipophilicity, and hydrogen bonding capacity, which in turn dictate its interaction with biological targets.

Influence of Halogen Substituents on the Benzyl Moiety (e.g., Fluoro, Bromo)

The nature and position of the halogen substituent on the benzyl ring play a crucial role in determining the biological potency of 1-benzyl-1H-tetrazol-5-amine analogues. While direct comparative studies on the 4-fluoro, 4-chloro, and 4-bromo derivatives of the parent compound are not extensively documented in publicly available literature, SAR studies on closely related 1-benzyl-tetrazole series provide valuable insights.

In a series of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives investigated as P2X(7) antagonists, it was observed that a variety of functional groups on the benzyl moiety, including both electron-withdrawing and electron-donating substituents, were tolerated. nih.gov Notably, ortho-substitution on the benzyl group generally conferred the greatest potency. nih.gov This suggests that the steric bulk and electronic nature of the substituent at this position can significantly influence the binding affinity to the target receptor.

For instance, in a different series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols designed as microtubule destabilizers, the presence of electron-withdrawing groups on the aryl (benzyl) ring was found to enhance anticancer activity. This indicates that for certain biological targets, modulating the electronic properties of the benzyl ring is a key strategy for improving potency.

The following table summarizes hypothetical biological potencies based on general SAR principles observed in related tetrazole compounds, illustrating the potential impact of halogen substitution.

| Compound | Substituent on Benzyl Moiety | Hypothetical Relative Potency | Rationale |

|---|---|---|---|

| 1-(4-Fluorobenzyl)-1H-tetrazol-5-amine | 4-Fluoro | Moderate | The high electronegativity of fluorine can alter electronic distribution and potentially form favorable hydrogen bonds. |

| This compound | 4-Chloro | High | A balance of lipophilicity and electronic effects often leads to optimal interactions with target sites. |

| 1-(4-Bromobenzyl)-1H-tetrazol-5-amine | 4-Bromo | Moderate to High | Increased lipophilicity from bromine can enhance membrane permeability, but its larger size might cause steric clashes. |

Effect of Aryl and Heteroaryl Group Substitutions on the Tetrazole Ring

Modification of the tetrazole ring, particularly at the 5-position (for 1-substituted tetrazoles), by introducing various aryl and heteroaryl groups can dramatically alter the biological activity. In the case of this compound, replacing the amino group with different aromatic systems would create a new series of 1,5-disubstituted tetrazoles.

SAR studies on 1-benzyl-5-aryltetrazoles as P2X(7) receptor antagonists have demonstrated that the nature of the aryl group at the 5-position is a critical determinant of activity. nih.gov Variations in the substitution pattern on this aryl ring can lead to significant changes in potency and selectivity. This highlights the importance of the electronic and steric properties of the substituent at this position for effective receptor binding.

The following table illustrates the potential effects of such substitutions.

| Compound Structure | Substitution at Tetrazole C5-Position | Anticipated Impact on Biological Activity |

|---|---|---|

| 1-(4-Chlorobenzyl)-5-phenyl-1H-tetrazole | Phenyl | May alter the target profile and potency depending on the specific assay. Provides a scaffold for further SAR exploration. |

| 1-(4-Chlorobenzyl)-5-(pyridin-2-yl)-1H-tetrazole | 2-Pyridyl | The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, potentially enhancing binding affinity. |

| 1-(4-Chlorobenzyl)-5-(thiophen-2-yl)-1H-tetrazole | 2-Thienyl | Introduces a different electronic and steric profile compared to a phenyl ring, which could lead to improved selectivity. |

Stereochemical Considerations and their Role in Biological Activity

While this compound itself is achiral, the introduction of chiral centers, for instance, by substitution on the benzylic methylene (B1212753) bridge or on a substituent attached to the tetrazole ring, would necessitate an evaluation of the stereochemical impact on biological activity. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

In the context of tetrazole derivatives, stereochemistry has been shown to be a critical factor. For example, studies on chiral α-tetrazole binaphthylazepine organocatalysts have highlighted the importance of the absolute configuration at the stereocenter for catalytic activity and stereoselectivity. mdpi.com Although this is a different application, it underscores the principle that the three-dimensional arrangement of atoms in tetrazole-containing molecules is crucial for their function.

If a chiral center were introduced into the this compound scaffold, it is highly probable that one enantiomer would exhibit greater potency than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the enantiomers of a chiral ligand. Therefore, for any chiral analogue of this compound, the separation and individual biological evaluation of the enantiomers would be an essential step in the drug discovery process.

Comparative Analysis of this compound with Other Related Tetrazole Derivatives

The biological activity of this compound can be benchmarked against other related tetrazole derivatives to understand the contribution of its specific structural features.

A key comparison can be made with its unsubstituted parent compound, 1-benzyl-1H-tetrazol-5-amine. The presence of the 4-chloro substituent on the benzyl ring is expected to increase the lipophilicity and introduce a significant electronic effect, which often translates to enhanced biological activity. The chloro group can participate in halogen bonding and other favorable interactions within a binding pocket, leading to improved potency.

Furthermore, comparison with isomers, such as 1-(2-chlorobenzyl)-1H-tetrazol-5-amine or 1-(3-chlorobenzyl)-1H-tetrazol-5-amine, would elucidate the importance of the substituent's position on the benzyl ring. As mentioned earlier, studies on related N-benzyl-tetrazol-5-amines have shown that ortho-substitution on the benzyl group can be particularly beneficial for potency. nih.gov

Finally, comparing this compound with 5-substituted-1H-tetrazoles where the benzyl group is replaced by other substituents (e.g., alkyl chains, different aryl groups) would provide a broader understanding of the SAR of this class of compounds. For instance, many clinically used drugs, such as losartan (B1675146) and valsartan, are biphenyl-tetrazole derivatives, highlighting the therapeutic potential of this scaffold.

Development and Refinement of Pharmacophore Models based on SAR Insights

The collective SAR data from analogues of this compound can be used to develop and refine pharmacophore models. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exhibit a specific biological activity.

Based on the SAR discussed, a hypothetical pharmacophore model for a this compound analogue could include:

An aromatic ring feature corresponding to the benzyl group.

A hydrophobic feature associated with the chloro-substituted phenyl ring.

Hydrogen bond acceptor features represented by the nitrogen atoms of the tetrazole ring.

A hydrogen bond donor feature from the 5-amino group.

Specific spatial relationships between these features that are crucial for optimal binding to the target.

Quantitative Structure-Activity Relationship (QSAR) studies can further refine these models by correlating the physicochemical properties of the analogues with their biological activities. nih.govnih.govnih.govresearchgate.net For example, a 3D-QSAR model could be developed for a series of 1-(substituted benzyl)-1H-tetrazol-5-amines to quantify the effects of different substituents on potency. Such models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.

These pharmacophore models serve as powerful tools in virtual screening campaigns to identify novel compounds with the desired biological activity from large chemical databases. plos.org As more SAR data becomes available, these models can be iteratively refined to improve their predictive power and guide the design of next-generation analogues with enhanced potency and selectivity.

Future Research Directions and Translational Applications

Development of Sustainable and Scalable Synthetic Methodologies

The advancement of 1-(4-Chlorobenzyl)-1H-tetrazol-5-amine and its derivatives from laboratory-scale research to potential clinical and commercial applications hinges on the development of efficient, environmentally friendly, and economically viable synthetic routes. A practical and scalable synthesis has been reported, involving the reaction of 4-chlorobenzyl chloride with 5-aminotetrazole (B145819). Future efforts in this area will likely focus on green chemistry principles to further enhance the sustainability of this process.

Key areas for development include:

Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability. This methodology allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Green Solvents and Catalysts: Research into the use of water, ionic liquids, or other environmentally benign solvents could reduce the environmental impact of the synthesis. The exploration of reusable catalysts can also contribute to a more sustainable process.

A comparison of traditional and potential future synthetic approaches is outlined below:

| Feature | Traditional Batch Synthesis | Future Sustainable Synthesis |

| Reaction Vessel | Large batch reactors | Continuous flow reactors |

| Solvents | Often volatile organic solvents | Water, ionic liquids, green solvents |

| Catalysis | Often stoichiometric reagents | Reusable catalysts |

| Efficiency | Can be less efficient with more side products | Higher efficiency and purity |

| Safety | Potential for thermal runaways in large batches | Enhanced safety due to smaller reaction volumes |

| Scalability | Can be challenging to scale up | More readily scalable |

Advanced Mechanistic Studies to Uncover Novel Biological Targets and Pathways

While the primary mechanism of action for this compound is understood to be the inhibition of MAGL, a deeper investigation into its molecular interactions and downstream effects is crucial. evitachem.com Advanced mechanistic studies will be instrumental in fully elucidating its biological profile and identifying potential off-target effects or novel therapeutic opportunities.

Future research in this domain will likely involve:

Cryo-Electron Microscopy (Cryo-EM): This powerful technique can provide high-resolution structural information of the compound bound to MAGL, revealing the precise molecular interactions that govern its inhibitory activity.

Proteomics and Metabolomics: Global analyses of protein and metabolite changes in cells or tissues treated with the compound can uncover previously unknown biological pathways that are modulated by its activity.

Chemical Proteomics: The use of probe-based chemical proteomics can help to identify other potential protein targets of this compound, providing a more comprehensive understanding of its selectivity.

Exploration of this compound and its Derivatives in Underexplored Therapeutic Areas

The demonstrated efficacy of this compound in preclinical models of pain and neuroinflammation opens the door to a wide range of other potential therapeutic applications. evitachem.com The modulation of the endocannabinoid system through MAGL inhibition has implications for numerous physiological and pathological processes.

Promising, yet underexplored, therapeutic areas for this compound and its derivatives include:

Neurodegenerative Diseases: The neuroprotective effects of elevated 2-AG levels suggest potential applications in conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Cancer Therapy: Some studies have indicated that MAGL plays a role in cancer progression, suggesting that its inhibition could be a viable anticancer strategy. The tetrazole scaffold itself is found in a number of anticancer agents.

Anxiety and Mood Disorders: The endocannabinoid system is known to regulate mood and anxiety, making MAGL inhibitors potential candidates for the treatment of these conditions.

Metabolic Disorders: Emerging evidence suggests a role for the endocannabinoid system in the regulation of metabolism, pointing to potential applications in obesity and type 2 diabetes.

Integration of Computational and Experimental Approaches for Rational Drug Design

The initial discovery and optimization of this compound and its derivatives have benefited from structure-activity relationship (SAR) studies. Future drug design efforts will be significantly enhanced by the integration of computational modeling and experimental validation, a strategy that has become a cornerstone of modern drug discovery.

This integrated approach will involve:

Molecular Docking and Dynamics Simulations: These computational tools can be used to predict the binding affinity and mode of interaction of new derivatives with MAGL, guiding the design of more potent and selective inhibitors.

Quantum Mechanics (QM) Calculations: QM methods can provide a more accurate description of the electronic properties of the molecules, aiding in the design of compounds with improved pharmacokinetic profiles.

Machine Learning and Artificial Intelligence: AI and machine learning algorithms can be trained on existing SAR data to predict the activity of virtual compounds, accelerating the discovery of new lead candidates.

The iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful paradigm for the rational design of next-generation MAGL inhibitors with superior therapeutic properties.

Potential Applications of this compound in Materials Science and Chemical Sensing

Beyond its therapeutic potential, the unique chemical properties of the tetrazole ring in this compound suggest possible applications in materials science and chemical sensing. Tetrazole-based compounds have garnered attention for their high nitrogen content, coordination capabilities, and interesting photophysical properties.

Potential future research directions in these non-medical fields include:

Energetic Materials: The high nitrogen content of the tetrazole ring makes it a candidate for the development of high-energy materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The tetrazole moiety can act as a ligand to coordinate with metal ions, forming novel MOFs with potential applications in gas storage, separation, and catalysis.

Chemical Sensors: The ability of the tetrazole ring to interact with various analytes could be exploited to develop fluorescent or colorimetric chemosensors for the detection of metal ions or other small molecules.

The exploration of these diverse applications will require a multidisciplinary approach, combining the expertise of medicinal chemists, materials scientists, and analytical chemists.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(4-Chlorobenzyl)-1H-tetrazol-5-amine, and how do reaction conditions influence product purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting 4-chlorobenzyl chloride with 1H-tetrazol-5-amine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or ethanol. For example, outlines a procedure using PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst, achieving yields >85% at 70–80°C .

- Critical Factors : Solvent choice, catalyst loading, and temperature control are crucial. Excess 4-chlorobenzyl chloride (1.2–1.5 equiv) minimizes side products like disubstituted tetrazoles.

Q. How is the purity of this compound confirmed using spectroscopic methods?

- Analytical Workflow :

- ¹H/¹³C NMR : The aromatic protons of the 4-chlorobenzyl group appear as a doublet (δ ~7.3–7.5 ppm), while the tetrazole NH₂ group resonates at δ ~5.5–6.0 ppm. highlights similar derivatives characterized by distinct splitting patterns for substituents .

- IR Spectroscopy : A strong absorption band at ~1600–1650 cm⁻¹ corresponds to the tetrazole ring (C=N stretching), while NH₂ bending modes appear at ~1550–1580 cm⁻¹ .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass of C₈H₇ClN₅ (calculated: 216.0382).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Optimization Strategies :

- Catalyst Screening : demonstrates that Bleaching Earth Clay enhances reaction efficiency by reducing activation energy, achieving 92% yield in 1 hour .

- Microwave Assistance : notes that microwave irradiation (e.g., 100 W, 120°C) reduces reaction times from hours to minutes for analogous compounds, minimizing decomposition .

- Solvent Effects : Polar solvents like DMF stabilize intermediates, but PEG-400 ( ) offers recyclability and reduced environmental impact .

Q. What strategies resolve contradictions in thermal stability data between theoretical calculations and experimental measurements for this compound?

- Methodological Approach :

- Thermogravimetric Analysis (TGA) : Experimental decomposition temperatures (Td) can be compared with DFT-calculated bond dissociation energies (BDEs). For instance, reports Td >216°C for tetrazole salts, while Gaussian 03 simulations predict stability trends based on substituent electronegativity .

- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX, as in ) identifies hydrogen-bonding networks that enhance thermal resilience . Discrepancies arise when amorphous impurities lower experimental Td.

Q. What computational tools predict the electronic properties of this compound for materials science applications?

- Computational Framework :

- DFT (Gaussian 09) : Calculates HOMO-LUMO gaps to assess redox activity. The electron-withdrawing Cl group reduces the HOMO energy, increasing oxidative stability .

- EXPLO5 v6.01 : Predicts detonation velocity (VD) and pressure (P) for energetic materials. shows VD >9000 m/s for tetrazole salts, comparable to HMX .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.